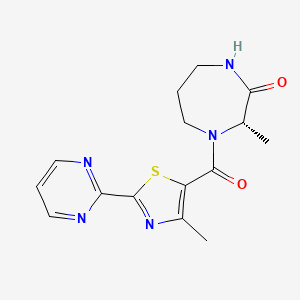![molecular formula C15H17F3N2O3 B7352233 (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one, also known as TFP, is a synthetic compound that belongs to the class of diazepan-2-ones. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of neuronal activity. This compound has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This results in a reduction in neuronal activity, which is responsible for the sedative and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been shown to possess anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders.
实验室实验的优点和局限性
One advantage of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for use in various experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
未来方向
There are several potential future directions for research on (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one. One area of interest is the development of new cancer therapies based on the anticancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new treatments for epilepsy, anxiety, and sleep disorders. Finally, the potential toxicity of this compound must be further investigated to ensure its safety for use in laboratory experiments and potential clinical applications.
合成方法
The synthesis of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-(trifluoromethyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then converted to the corresponding acid using hydrochloric acid. The acid is then reacted with 3-methyl-1,4-diazepan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
科学研究应用
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-10-14(22)19-7-4-8-20(10)13(21)9-23-12-6-3-2-5-11(12)15(16,17)18/h2-3,5-6,10H,4,7-9H2,1H3,(H,19,22)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGFIVZIGYYGH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,5S)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B7352155.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352168.png)
![(3S)-3-methyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7352176.png)
![(3S)-4-[2-(2-chloro-5-methylphenoxy)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352183.png)
![(3S)-3-methyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352186.png)
![(3S)-3-methyl-4-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352190.png)
![(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352196.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)


![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)